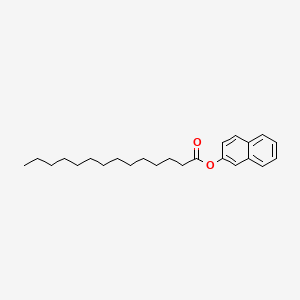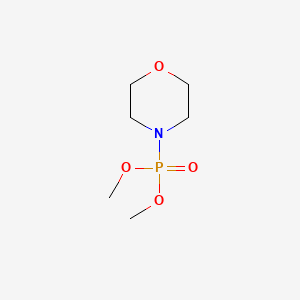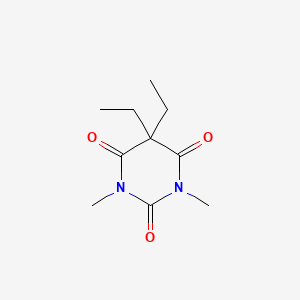![molecular formula C19H24N2 B1206213 (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is an alkaloid found in the plant species Tabernanthe iboga and Crepe Jasmine (Tabernaemontana divaricata). It is known for its anti-convulsant, anti-addictive, and central nervous system stimulant properties . This compound has been used in basic research to understand how addiction affects the brain and has shown promise in reducing the self-administration of cocaine and morphine in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene can be synthesized through a one-step demethoxycarbonylation process from coronaridine . Another method involves the enantioselective synthesis of iboga alkaloids, which includes a gold-catalyzed oxidation of a terminal alkyne followed by cyclization, a Stevens rearrangement, and a tandem sequence that combines the gold-catalyzed oxidation, cyclization, and [1,2]-shift .
Industrial Production Methods: These methods typically require specialized equipment and conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Gold-catalyzed oxidation is a common method used in the synthesis of iboga alkaloids.
Reduction: Standard reduction reactions can be employed to modify specific functional groups within the ibogamine molecule.
Substitution: Various substitution reactions can be used to introduce different functional groups, enhancing the compound’s biological activity.
Major Products Formed: The major products formed from these reactions include various derivatives of ibogamine, which can have different pharmacological properties. For example, the conversion of catharanthine to vinblastine, a potent anti-cancer drug, involves similar reaction pathways .
Scientific Research Applications
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene has a wide range of scientific research applications:
Mechanism of Action
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene exerts its effects through multiple molecular targets and pathways:
Kappa Opioid Receptor (KOR): this compound interacts with KOR, which plays a role in modulating pain and addiction.
N-Methyl-D-Aspartate Receptor (NMDAR): It affects NMDAR, which is involved in synaptic plasticity and memory function.
Nicotinic Acetylcholine Receptor (nAChR): this compound influences nAChR, which is important for cognitive processes.
Serotonin Sites: The compound also affects serotonin receptors, contributing to its psychoactive properties.
Enzyme Inhibition: this compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is part of the iboga alkaloid family, which includes several similar compounds:
Coronaridine: Another iboga alkaloid, coronaridine shares many of the same biological activities as ibogamine.
Voacangine: This compound is structurally related to ibogamine and has similar pharmacological effects.
This compound’s uniqueness lies in its ability to reduce drug self-administration without producing significant tremor effects, a side effect observed with some related alkaloids .
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16-,19-/m0/s1 |
InChI Key |
LRLCVRYKAFDXKU-DYIBVVGTSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Synonyms |
ibogamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)





![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)






